molecular formula C9H13N3O B1445249 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol CAS No. 1342840-89-4

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B1445249
CAS No.: 1342840-89-4
M. Wt: 179.22 g/mol
InChI Key: BWZRAAQFAWBENF-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H13N3O. It is characterized by a pyrrolidine ring attached to a pyridine ring, with an amino group at the 4-position of the pyridine ring and a hydroxyl group at the 3-position of the pyrrolidine ring.

Preparation Methods

The synthesis of 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the pyrrolidine ring through cyclization reactions. The amino and hydroxyl groups are then introduced via selective functionalization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol can be compared to other similar compounds, such as:

This compound stands out due to its unique combination of the pyrrolidine and pyridine rings, along with the specific positioning of the amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Biological Activity

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol is a compound characterized by its unique structural features, including a pyridine ring substituted with an amino group and a pyrrolidine ring containing a hydroxyl group. With a molecular formula of C11H14N2O and a molecular weight of approximately 176.22 g/mol, this compound has garnered interest due to its potential biological activities, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS) and its implications in treating neurodegenerative diseases and cardiovascular disorders.

Neuronal Nitric Oxide Synthase Inhibition

Research indicates that this compound exhibits selective inhibitory effects on nNOS. This inhibition is crucial because nNOS plays a significant role in the production of nitric oxide, which is involved in various physiological processes, including neurotransmission and vascular regulation. The compound's selectivity for nNOS over other isoforms, such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), makes it a candidate for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the compound can enhance its inhibitory potency. For instance, enantiomerically pure isomers have demonstrated varying degrees of selectivity and potency against nNOS. The most potent inhibitors reported have shown Ki values in the low nanomolar range, with selectivities exceeding 1000-fold over eNOS .

Antimicrobial Activity

In addition to its role as an nNOS inhibitor, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action appears to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

  • Neuroprotection : A study involving animal models of cerebral palsy indicated that compounds similar to this compound could prevent hypoxia-induced neuronal death, suggesting potential neuroprotective effects .
  • Antibacterial Efficacy : In vitro tests have shown that certain derivatives possess significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-Aminopyridine Pyridine with amino groupPotent neurotoxin; used in treating neurological disorders
2-Aminopyridine Pyridine with amino group at position 2Potential antibacterial properties
Pyrrolidin-3-ol Pyrrolidine with hydroxyl groupExhibits various biological activities
This compound Pyridine and pyrrolidine ringsSelective nNOS inhibitor; potential neuroprotective and antimicrobial properties

Uniqueness : The specific combination of both pyridine and pyrrolidine rings along with hydroxyl and amino functionalities distinguishes this compound from its analogs, highlighting its potential as a selective nNOS inhibitor.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol?

Methodological Answer:

  • Multi-step synthesis : Begin with functionalization of the pyridine ring (e.g., nitration or amination) followed by coupling to a pyrrolidine precursor. For example, describes a protocol involving reflux with chloranil in xylene for 25–30 hours, followed by purification via recrystallization from methanol .
  • Key reagents : Use coupling agents like EDCI/HOBt for amide bond formation or palladium catalysts for cross-coupling reactions. Ensure inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (methanol/water) to isolate the product .

Q. What analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity. For example, highlights the use of NMR to resolve stereochemistry in pyrrolidine derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ mode, calculated vs. observed m/z) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, -NH₂ at ~3350 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (EN 143-certified masks) if aerosol/dust generation is likely .
  • Ventilation : Conduct reactions in fume hoods with local exhaust ventilation. Ground equipment to prevent static discharge .
  • Spill management : Collect spills using absorbent materials (e.g., sand) and dispose of as hazardous waste. Avoid release into drains .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

Methodological Answer:

  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation. notes the importance of stereochemistry in similar pyrrolidine derivatives .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to control stereocenters during ring closure or coupling steps .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response studies : Re-evaluate activity across a broad concentration range (e.g., 1 nM–100 µM) to identify false positives/negatives .
  • Receptor binding assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to quantify affinity (Ki values) for target receptors .
  • Statistical rigor : Apply ANOVA or Student’s t-tests to compare datasets, ensuring p-values <0.05 for significance .

Q. What strategies are effective for improving aqueous solubility of this compound?

Methodological Answer:

  • Salt formation : React with HCl or citric acid to generate hydrochloride or citrate salts, as seen in for similar amines .
  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays. Adjust pH (e.g., 3–5) to protonate the amino group and enhance solubility .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

Q. How can computational methods aid in predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs) .
  • ADMET prediction : Employ SwissADME or pkCSM to estimate permeability (Caco-2), metabolic stability (CYP450 interactions), and toxicity (hERG inhibition) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .

Q. What are the best practices for characterizing degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via LC-MS/MS .
  • Degradant identification : Compare retention times and fragmentation patterns with synthetic standards. Use high-resolution MS/MS for structural elucidation .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at room temperature .

Properties

IUPAC Name

1-(4-aminopyridin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-7-1-3-11-9(5-7)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZRAAQFAWBENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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